

An In-depth Technical Guide to 6-Maleimidocaproic Acid Sulfo-NHS (Sulfo-EMCS)

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Compound of Interest

Compound Name: 6-Maleimidocaproic acid sulfo-NHS

Cat. No.: B1364972

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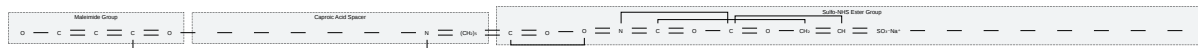
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 6-maleimidocaproic acid sulfo-N-hydroxysuccinimide ester (Sulfo-EMCS), a versatile heterobifunctional crosslinker crucial for advancements in bioconjugation, diagnostics, and therapeutics.

Core Concepts and Chemical Structure

6-Maleimidocaproic acid sulfo-NHS, also known as Sulfo-EMCS, is a water-soluble crosslinking reagent that facilitates the covalent conjugation of molecules containing primary amines with molecules containing sulfhydryl groups.^{[1][2]} Its structure features two key reactive moieties separated by a caproic acid spacer: a sulfated N-hydroxysuccinimide (sulfo-NHS) ester and a maleimide group. The sulfo-NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.^{[2][3]} The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, a significant advantage for biological applications as it allows for reactions to be conducted in aqueous buffers without the need for organic solvents.^{[1][3]}

Chemical Structure of **6-Maleimidocaproic Acid Sulfo-NHS**



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Caption: Chemical structure of **6-maleimidocaproic acid sulfo-nhs**.

Physicochemical and Reactivity Data

The following tables summarize key quantitative data for Sulfo-EMCS, providing a quick reference for experimental design.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₂ NaO ₉ S	[4]
Molecular Weight	410.33 g/mol	[4]
Appearance	White to off-white crystalline powder	[4]
Solubility	Water-soluble up to ~10 mM	[2][3]
Spacer Arm Length	9.4 Å	[1]

Table 2: Reactivity and Stability

Parameter	Condition	Value/Characteristic	Reference
Sulfo-NHS Ester Reactivity	pH 7.0 - 9.0	Reacts with primary amines to form stable amide bonds.	[3][5]
Maleimide Reactivity	pH 6.5 - 7.5	Reacts with sulfhydryl groups to form stable thioether bonds.	[3][5]
Sulfo-NHS Ester Hydrolysis	Aqueous solution, pH dependent	Half-life of 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C).	[6]
Maleimide Hydrolysis	pH > 7.5	Slow hydrolysis occurs, reducing specificity for sulfhydryls.	[2][3]
Storage	Desiccated at 4°C	Moisture-sensitive.	[3][7]

Experimental Protocols

This section provides detailed methodologies for common applications of Sulfo-EMCS.

Two-Step Protein-Protein Conjugation

This protocol is a standard procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).[2][3]

Materials:

- Sulfo-EMCS
- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing protein (Protein-SH)

- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine- and sulfhydryl-free buffer. Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.^[3]
- Desalting columns
- Quenching Buffer (optional): Buffer containing a free amine (e.g., Tris or glycine) or a free thiol (e.g., cysteine).

Procedure:

Step 1: Activation of Amine-Containing Protein

- Prepare Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
- Prepare Sulfo-EMCS: Immediately before use, dissolve Sulfo-EMCS in Conjugation Buffer to a concentration of ~10 mM. Do not prepare stock solutions for storage.^[3]
- Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-EMCS to the Protein-NH₂ solution.^{[3][5]} The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
- Removal of Excess Crosslinker: Remove non-reacted Sulfo-EMCS using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein

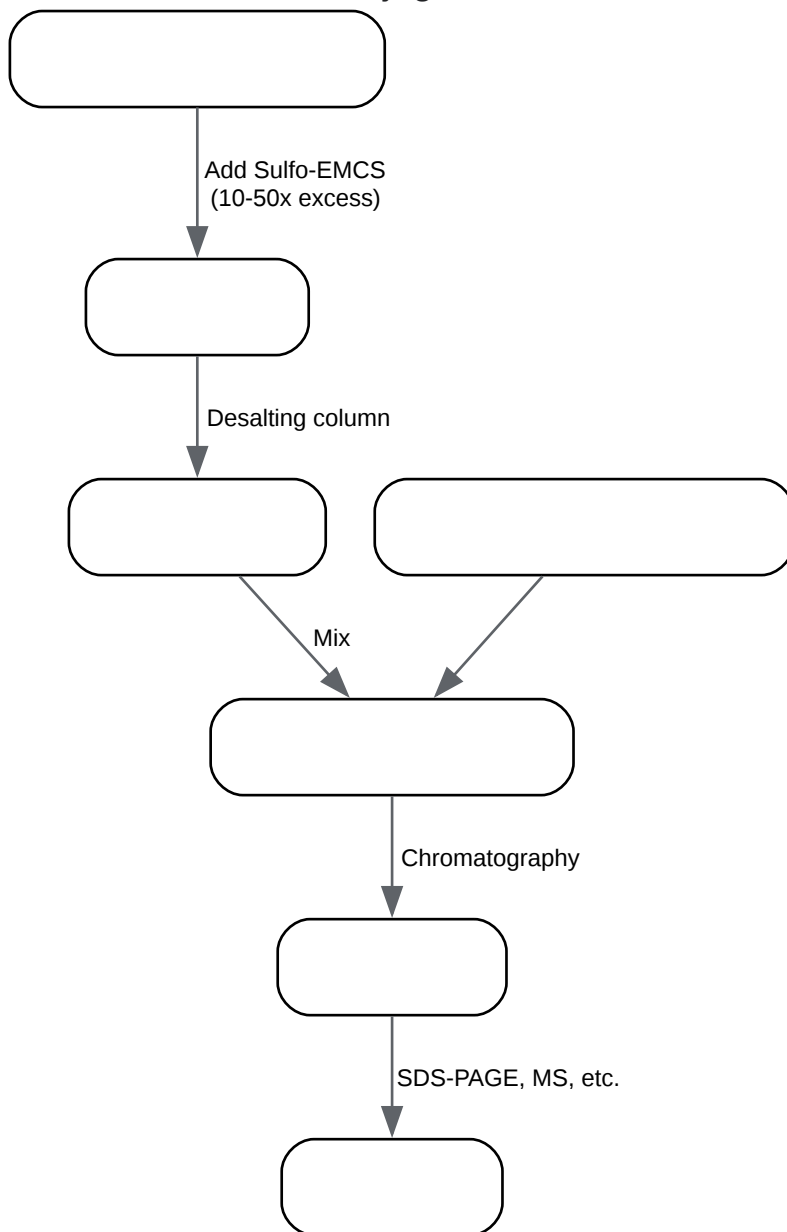
- Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in Conjugation Buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
- Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH₂ (from Step 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final conjugate.

- Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching (Optional): To stop the reaction, add a quenching buffer containing an excess of a free thiol (e.g., cysteine) to react with any remaining maleimide groups.
- Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to determine conjugation efficiency and purity.

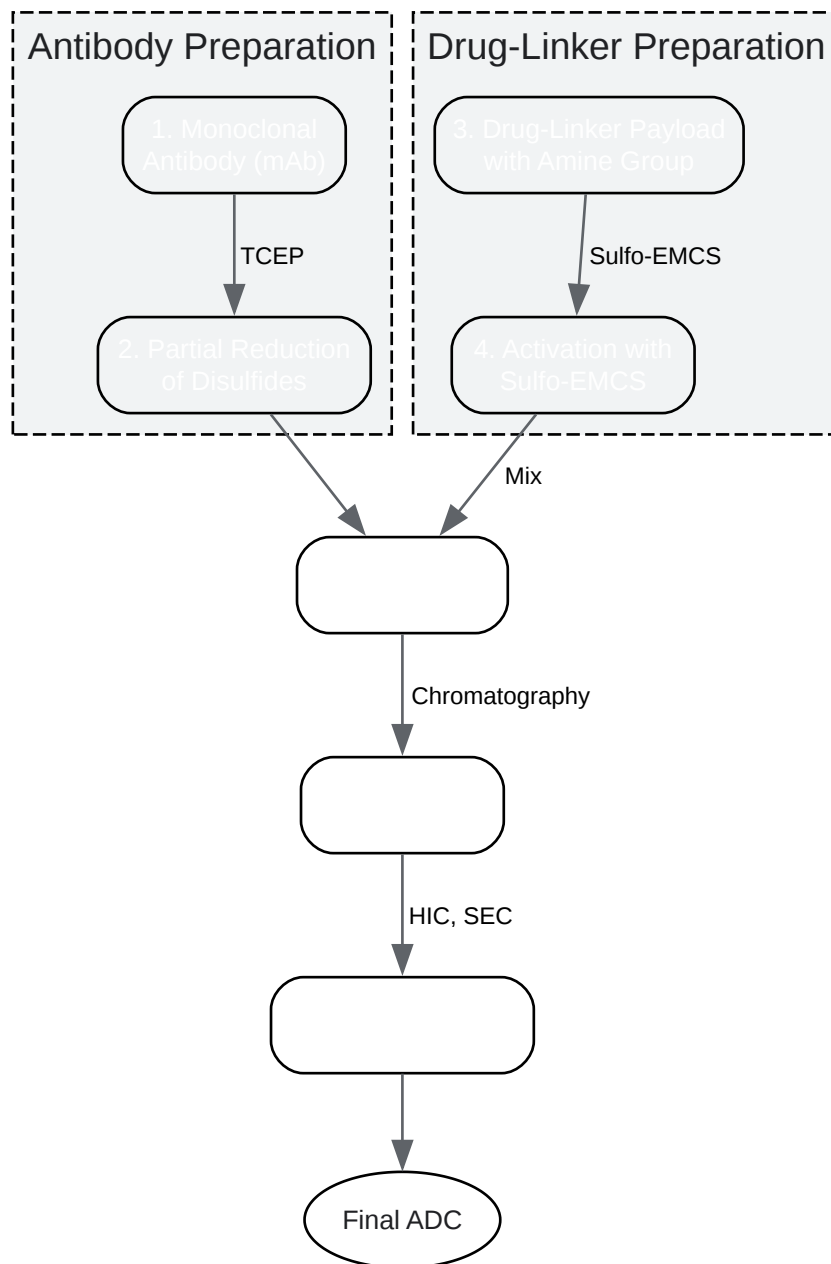
Experimental Workflows and Logical Relationships

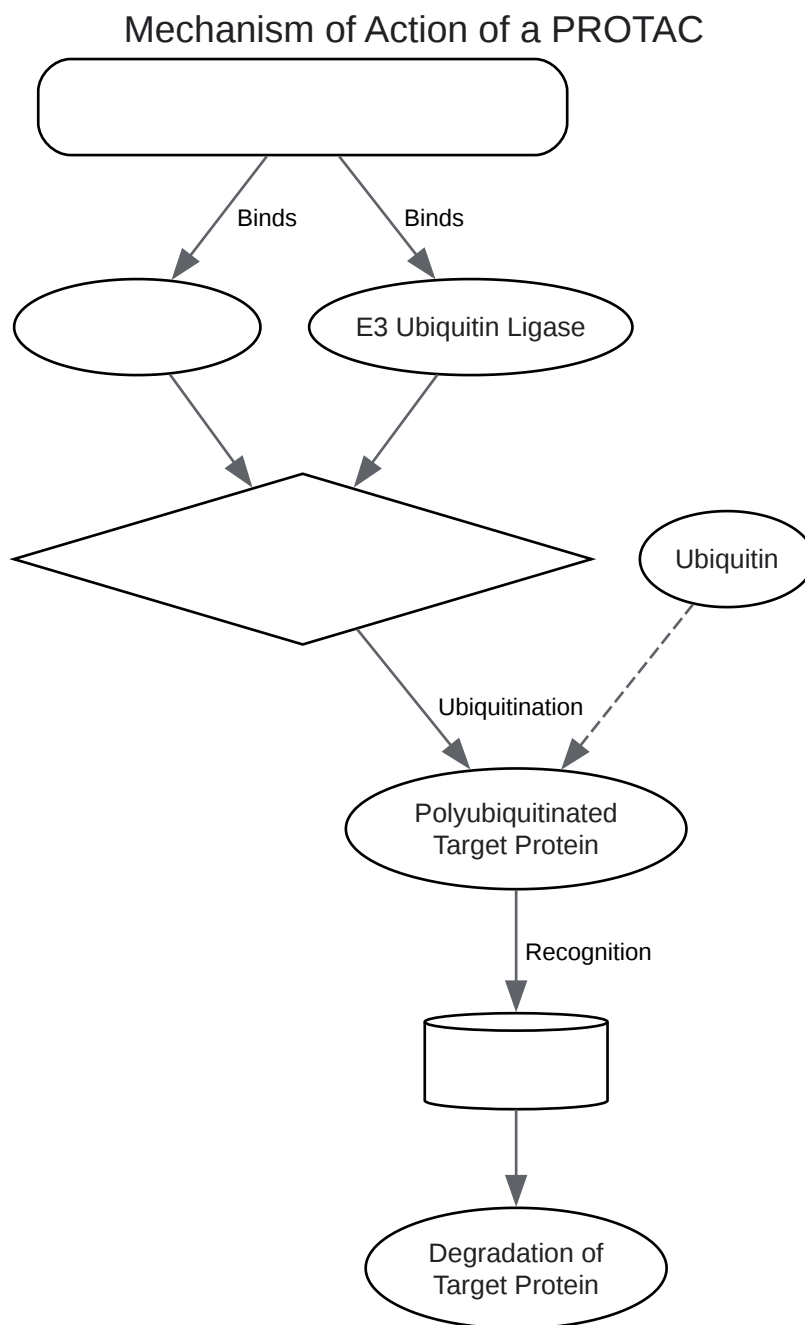
The following diagrams illustrate common experimental workflows and the mechanism of action for biomolecules synthesized using Sulfo-EMCS.

General Bioconjugation Workflow



Antibody-Drug Conjugate (ADC) Synthesis Workflow





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